molecular formula C11H12N2O B12840093 1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

Cat. No.: B12840093
M. Wt: 188.23 g/mol
InChI Key: UDGMIHKNYSDEOK-UHFFFAOYSA-N
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Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of methyl groups at positions 2 and 7 of the imidazo[1,2-a]pyridine core and an ethanone group at position 6 makes this compound unique.

Preparation Methods

The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Introduction of the Ethanone Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts (e.g., palladium, platinum).

Scientific Research Applications

1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the presence of the ethanone group can facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications .

Comparison with Similar Compounds

1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2,7-dimethylimidazo[1,2-a]pyridin-6-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-7-4-11-12-8(2)5-13(11)6-10(7)9(3)14/h4-6H,1-3H3

InChI Key

UDGMIHKNYSDEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1C(=O)C)C

Origin of Product

United States

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